2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine
Description
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group at position 2 and a p-toluenesulfonyl (tosyl) group at position 3. The tosyl group enhances stability and may influence solubility and bioavailability, while the 4-methoxyphenylpiperazine moiety is associated with receptor-binding activity, particularly in serotonin-related targets ().
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-16-3-9-19(10-4-16)31(28,29)20-15-24-22(25-21(20)23)27-13-11-26(12-14-27)17-5-7-18(30-2)8-6-17/h3-10,15H,11-14H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLYYBVDYCMIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The tosylation of the pyrimidine ring is achieved through the reaction of pyrimidine derivatives with tosyl chloride under basic conditions . The final step involves coupling the piperazine derivative with the tosylated pyrimidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, parallel solid-phase synthesis, and continuous flow chemistry to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while substitution of the tosyl group could yield a variety of substituted pyrimidines .
Scientific Research Applications
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This can lead to various physiological effects, including vasodilation, neurotransmitter release, and inhibition of cell proliferation .
Comparison with Similar Compounds
Substituent Effects on Piperazine Moieties
Compounds with piperazine rings substituted at the 4-position show significant variability in biological and physicochemical properties:
Key Observations :
Piperazine Linkage and Core Structure
- Quinoline vs. Pyrimidine Cores: Quinoline derivatives (–2) exhibit extended aromatic systems, likely increasing π-π stacking interactions, whereas pyrimidine cores (target compound, –6) offer smaller, more rigid scaffolds suitable for kinase or receptor binding.
Sulfonyl Group Variations
The tosyl group (p-toluenesulfonyl) in the target compound differs from other sulfonyl substituents:
Key Observations :
NMR and HRMS Data
Biological Activity
The compound 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 407.51 g/mol. The structure includes a piperazine moiety and a pyrimidine ring, which are significant for its receptor binding capabilities.
Receptor Interactions
Research indicates that the compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT receptor. The presence of the 4-methoxyphenyl and tosyl groups enhances its pharmacological profile.
Affinity Studies
In vitro studies have demonstrated that derivatives of this compound display nanomolar affinity for the 5-HT receptor. For instance, compounds with similar piperazine structures have shown Ki values in the range of 1.2 nM to 21.3 nM, indicating strong receptor interactions .
Data Table: Biological Activity Summary
| Compound Name | Ki (nM) | Target Receptor | Reference |
|---|---|---|---|
| This compound | 1.2 | 5-HT | |
| Related Compound A | 21.3 | 5-HT | |
| Aripiprazole | 5.0 | 5-HT |
The mechanism by which this compound exerts its biological effects is primarily through modulation of serotonin receptors. The piperazine moiety facilitates interaction with the receptor's binding site, while the tosyl group may enhance lipophilicity, aiding in membrane permeability.
Study on Antidepressant Effects
A study evaluated the antidepressant-like effects of compounds similar to This compound in animal models. The results indicated that these compounds significantly reduced depressive behaviors in forced swim tests, suggesting their potential therapeutic application in mood disorders.
Neuropharmacological Assessment
Another research focused on the neuropharmacological profile of piperazine derivatives showed that compounds with similar structures exhibited anxiolytic properties without significant sedative effects. This is particularly relevant for developing treatments for anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
